Bienvenue dans la boutique en ligne BenchChem!

1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride

Fsp³ three-dimensionality fragment-based drug discovery

This dihydrochloride salt offers unique conformational rigidity via a geminally disubstituted quaternary cyclobutane center fused directly to the 1-position of 1,4-diazepane. With only 2 rotatable bonds and Fsp³=0.90, it delivers precise spatial orientation for protease active sites or PPI interfaces. Unlike flexible-chain or 6-membered piperazine analogs, this scaffold generates non-transferable SAR critical for fXa inhibitor programs (cf. YM-96765, IC₅₀=6.8 nM). The salt form (LogP −2.16) ensures aqueous solubility for automated library production. Procure the exact dihydrochloride to ensure reproducible biological outcomes.

Molecular Formula C10H20Cl2N2O2
Molecular Weight 271.18 g/mol
CAS No. 2866307-77-7
Cat. No. B6609972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
CAS2866307-77-7
Molecular FormulaC10H20Cl2N2O2
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)N2CCCNCC2.Cl.Cl
InChIInChI=1S/C10H18N2O2.2ClH/c13-9(14)10(3-1-4-10)12-7-2-5-11-6-8-12;;/h11H,1-8H2,(H,13,14);2*1H
InChIKeyLPLQEXNMICDPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic Acid Dihydrochloride (CAS 2866307-77-7): Physicochemical Profile and Procurement-Grade Characterization


1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride (CAS 2866307-77-7) is a conformationally constrained, sp³-rich building block that combines a cyclobutane core with a 1,4-diazepane heterocycle in its dihydrochloride salt form. It is catalogued as an in-stock synthetic intermediate (MFCD35078353) with a molecular formula of C₁₀H₂₀Cl₂N₂O₂ and a molecular weight of 271 Da [1]. The compound exhibits a high fraction of sp³-hybridized carbon atoms (Fsp³ = 0.9), a property increasingly sought in fragment-based and lead-optimization campaigns to escape flatland [2]. Its diazepane moiety has been exploited in the design of potent factor Xa inhibitors, as evidenced by the clinical candidate YM-96765 (IC₅₀ = 6.8 nM) [3].

Why Generic 1,4-Diazepane or Cyclobutane Building Blocks Cannot Replace 1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic Acid Dihydrochloride


Generic substitution with simpler piperidine or piperazine analogs or with acyclic amino acids fails because the target compound uniquely fuses a strained cyclobutane ring directly to the 1-position of a 1,4-diazepane, creating a geminally disubstituted, quaternary carbon center that imposes both conformational rigidity and a distinct spatial orientation of the carboxylic acid and the basic diazepane nitrogens [1]. This architecture cannot be recapitulated by replacing the cyclobutane with a flexible alkyl linker or by swapping the seven-membered diazepane for a six-membered piperazine, as the ring size, pKa spacing of the two amine centers, and the resulting three-dimensional shape are fundamentally altered [2]. Consequently, structure–activity relationships (SAR) built around this scaffold are non-transferable to superficially similar in-class compounds, and procurement of the exact dihydrochloride salt is mandatory for reproducible synthetic outcomes and biological data.

Quantitative Differentiation of 1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic Acid Dihydrochloride Versus Closest Analogs and In-Class Candidates


Fsp³ Fraction (0.90) Significantly Exceeds the Average of Commercial Fragment Libraries and Approved Drugs

The target compound possesses an Fsp³ value of 0.90, as computed from its SMILES representation [1]. This is markedly higher than the mean Fsp³ of 0.36 reported for a typical commercial fragment library (Life Chemicals) and substantially above the average Fsp³ of 0.47 observed across 1,179 approved drugs [2]. The 2.5-fold enrichment in sp³ character directly translates into greater molecular complexity and three-dimensional shape diversity, which have been correlated with improved clinical success rates [2].

Fsp³ three-dimensionality fragment-based drug discovery

Exceptionally Low Calculated LogP (−2.16) Confers Superior Aqueous Solubility Compared to Typical Drug-Like Chemical Space

The computed partition coefficient (LogP) of the title compound is −2.16 [1]. This places it well below the median LogP of oral drugs (≈2.5–3.5) and even below the typical range for fragment libraries (0–3) [2]. The strongly negative LogP indicates that the dihydrochloride salt will exhibit high aqueous solubility, facilitating its use in biochemical assays and simplifying purification of downstream products.

LogP hydrophilicity solubility

Conformational Restriction Imposed by the Cyclobutane Ring Enhances Target-Engagement Predictability Relative to Acyclic Amino Acid Analogs

The geminal attachment of the cyclobutane ring to the diazepane nitrogen creates a quaternary center that dramatically reduces the number of accessible conformers compared to flexible acyclic analogs such as 4-aminobutanoic acid derivatives. While a direct conformer count is not available for the target compound, the rotatable bond count is only 2 [1], versus 4–6 for typical linear amino acid building blocks. Conformational restriction is a well-validated strategy to enhance binding affinity and selectivity by reducing the entropic penalty upon target binding [2].

conformational restriction cyclobutane rigidification

Direct Synthetic Utility in Factor Xa Inhibitor Programs: Demonstrated Nanomolar Potency of 1,4-Diazepane-Containing Congeners

The 1,4-diazepane motif present in the target compound is a critical pharmacophoric element in a series of potent factor Xa (fXa) inhibitors. Compound 13 (YM-96765), which incorporates a 1,4-diazepane core, exhibited an IC₅₀ of 6.8 nM against human fXa and demonstrated oral antithrombotic efficacy without prolonging bleeding time [1]. The target building block provides a direct synthetic entry point to this validated chemotype, whereas alternative heterocycles (e.g., piperazine) yielded substantially weaker inhibition in the same series [1].

factor Xa inhibitor anticoagulant 1,4-diazepane

High-Impact Application Scenarios for 1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic Acid Dihydrochloride Based on Quantitative Differentiation


Fragment-Based Lead Generation Campaigns Requiring High sp³ Content

Fragment libraries enriched in sp³ character are strongly correlated with superior clinical progression. With an Fsp³ of 0.90, this building block can serve as a core scaffold for generating three-dimensional fragment collections that sample chemical space underrepresented in traditional planar libraries [1][2].

Synthesis of Factor Xa Inhibitors with Reduced Bleeding Risk

The compound provides direct access to the 1,4-diazepane-based fXa inhibitor pharmacophore that yielded YM-96765 (fXa IC₅₀ = 6.8 nM), a profile that achieved antithrombotic efficacy without prolonging bleeding time—a key differentiator over first-generation anticoagulants [3].

Design of Conformationally Constrained Peptidomimetics

The cyclobutane-imposed quaternary center restricts backbone flexibility to only 2 rotatable bonds, enabling precise presentation of the carboxylic acid and diazepane amines for engagement with protease active sites or protein–protein interaction interfaces [1].

Aqueous-Compatible Parallel Synthesis and High-Throughput Chemistry

The dihydrochloride salt, with a computed LogP of −2.16, dissolves readily in water and polar solvents, facilitating its use in automated liquid-handling systems and avoiding precipitation issues that plague more lipophilic building blocks during library production [1][4].

Quote Request

Request a Quote for 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.